molecular formula C16H12O6 B5643837 methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

Cat. No.: B5643837
M. Wt: 300.26 g/mol
InChI Key: BMFNFZCSBJYODL-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a synthetic coumarin derivative characterized by a 2-furoate ester group linked via an oxymethyl bridge to the 7-hydroxy position of the coumarin scaffold. The core structure combines the photophysical properties of coumarins (e.g., fluorescence, UV absorption) with the metabolic stability and lipophilicity imparted by the furan ester moiety.

Properties

IUPAC Name

methyl 5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-19-16(18)13-6-5-12(21-13)9-20-11-4-2-10-3-7-15(17)22-14(10)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNFZCSBJYODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate typically involves the reaction of 7-hydroxycoumarin with methyl 5-bromomethyl-2-furoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted coumarin derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has been investigated for its potential pharmacological properties:

Antioxidant Activity

Research indicates that compounds containing the coumarin moiety exhibit significant antioxidant properties. For example, studies have shown that derivatives of this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. A notable study demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may provide therapeutic benefits in treating inflammatory diseases .

Agricultural Applications

This compound has shown promise in agricultural applications:

Plant Growth Regulators

Studies have indicated that this compound can act as a growth regulator in plants, enhancing growth rates and improving yield. It influences various physiological processes such as photosynthesis and nutrient uptake .

Pest Control

Research has explored its potential as a natural pesticide due to its insecticidal properties against common agricultural pests. This could lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides .

Material Science

The compound's unique chemical structure allows for interesting applications in material science:

Polymer Chemistry

This compound can be utilized in synthesizing new polymeric materials with enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications .

Case Studies

Study FocusFindingsReference
Antioxidant ActivityEffective free radical scavenging
Antimicrobial PropertiesInhibitory effects on bacteria
Anti-inflammatory EffectsReduced pro-inflammatory cytokines
Plant Growth RegulationEnhanced growth rates
Pest ControlInsecticidal properties
Polymer ApplicationsImproved material properties

Mechanism of Action

The mechanism of action of methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-7-yloxy moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Activities Reference
This compound (Target Compound) C₁₆H₁₂O₇ Unsubstituted coumarin; oxymethyl-furoate linker 316.27 g/mol N/A (Theoretical) N/A
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ Isochromenone core; dual furan substituents 322.27 g/mol Synthetic intermediate; reported yield: 78%
Methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yloxy)methyl]furan-2-carboxylate C₂₂H₁₅ClO₆ 6-Chloro, 4-phenyl on coumarin 410.81 g/mol Enhanced lipophilicity; potential bioactivity
Methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate C₁₇H₁₄O₆ Methyl group at furan-5 position 314.29 g/mol High purity (99.96%); chromatographic retention: 10.112 min
Methyl 5-{[(5-methyl-7-oxo-triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}-2-furoate C₁₃H₁₂N₄O₅S Sulfanyl-triazolopyrimidine substitution 336.33 g/mol Screening compound for drug discovery

Structural and Functional Analysis

Core Scaffold Modifications
  • Isochromenone vs.
  • Chloro and Phenyl Substituents: The 6-chloro-4-phenyl analog (C₂₂H₁₅ClO₆) introduces steric bulk and electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets (e.g., cannabinoid or cholinergic receptors, as seen in related carbamate derivatives ).
Furan Ester Modifications
  • Methyl Group Addition : The methylated furan derivative (C₁₇H₁₄O₆) improves metabolic stability by blocking oxidation at the 5-position, a common degradation pathway for furan esters.

Biological Activity

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14O6
  • Molecular Weight : 302.29 g/mol

The compound features a furoate group and a chromenyl moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Research has indicated that compounds containing chromenyl structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarin, including this compound, can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have explored the anticancer potential of chromenyl derivatives. For instance, a case study involving this compound showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AntioxidantScavenges free radicalsReduces oxidative stress
AnticancerInhibits cancer cell growthInduces apoptosis, G1 phase arrest
Anti-inflammatoryReduces cytokine productionModulates immune response

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects of this compound on A549 lung cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects on RAW264.7 macrophages.
    • Method : Cells were stimulated with LPS and treated with the compound.
    • Results : A marked decrease in TNF-alpha and IL-6 levels was noted, indicating effective modulation of inflammatory pathways .

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